tert-Butyl 3-acetylmorpholine-4-carboxylate
Overview
Description
tert-Butyl 3-acetylmorpholine-4-carboxylate: is a chemical compound belonging to the class of morpholine derivatives. It is characterized by its unique chemical structure, which includes a tert-butyl group, an acetyl group, and a morpholine ring. This compound is commonly used in various fields of research due to its distinctive properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Morpholine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl morpholine-4-carboxylate.
Step 2: The intermediate product is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl 3-acetylmorpholine-4-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-acetylmorpholine-4-carboxylate can be compared with other morpholine derivatives such as:
- tert-Butyl 4-morpholinecarboxylate
- 3-Acetylmorpholine
- 4-Morpholinecarboxylic acid
Uniqueness: The presence of both tert-butyl and acetyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its specific structure allows for targeted interactions in various applications .
Properties
IUPAC Name |
tert-butyl 3-acetylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVGYXVQLATAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622329-00-3 | |
Record name | tert-butyl 3-acetylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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